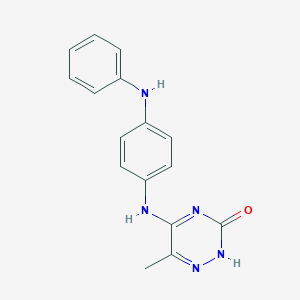![molecular formula C11H19N5O B254234 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254234.png)
6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
MPEP selectively binds to the 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one receptor and prevents its activation by glutamate. The this compound receptor is involved in various physiological processes such as synaptic plasticity, learning, and memory. The activation of this receptor has been implicated in the pathophysiology of various neurological disorders. By blocking the activation of this compound, MPEP modulates the glutamatergic system and restores the balance between excitatory and inhibitory neurotransmission.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) in the hippocampus, which are involved in synaptic plasticity and learning. Moreover, MPEP has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathophysiology of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages for lab experiments. It has a high selectivity for 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one and does not interact with other glutamate receptors. Moreover, MPEP has a good pharmacokinetic profile and can easily cross the blood-brain barrier. However, MPEP has some limitations for lab experiments. It has a relatively short half-life and requires frequent dosing. Moreover, MPEP has low solubility in water, which makes it difficult to administer.
Zukünftige Richtungen
There are several future directions for the study of MPEP. One possible direction is to investigate the potential therapeutic applications of MPEP in various neurological and psychiatric disorders. Another direction is to develop more potent and selective 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one antagonists that can overcome the limitations of MPEP. Moreover, future studies should focus on elucidating the molecular mechanisms underlying the biochemical and physiological effects of MPEP. Finally, the development of new administration routes and formulations of MPEP could improve its pharmacokinetic profile and increase its therapeutic potential.
Conclusion:
In conclusion, MPEP is a selective antagonist of the this compound receptor that has potential therapeutic applications in various neurological and psychiatric disorders. The synthesis of MPEP involves the reaction of 2-(1-piperidinyl) ethylamine with 6-methyl-1,2,4-triazin-3(2H)-one. MPEP selectively binds to the this compound receptor and prevents its activation by glutamate. It has various biochemical and physiological effects, including increasing the levels of BDNF and CREB and reducing the levels of pro-inflammatory cytokines. MPEP has several advantages for lab experiments, but also has some limitations. Finally, future studies should focus on investigating the potential therapeutic applications of MPEP and developing more potent and selective this compound antagonists.
Synthesemethoden
The synthesis of MPEP involves the reaction of 2-(1-piperidinyl) ethylamine with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of acetic anhydride. The resulting compound is then purified through column chromatography to obtain pure MPEP. The yield of this reaction is around 50%.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Moreover, MPEP has been found to be effective in treating various neurological disorders such as Parkinson's disease, Huntington's disease, and Alzheimer's disease.
Eigenschaften
Molekularformel |
C11H19N5O |
|---|---|
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
6-methyl-5-(2-piperidin-1-ylethylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C11H19N5O/c1-9-10(13-11(17)15-14-9)12-5-8-16-6-3-2-4-7-16/h2-8H2,1H3,(H2,12,13,15,17) |
InChI-Schlüssel |
IZDVICWYEXEYCT-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NCCN2CCCCC2 |
Kanonische SMILES |
CC1=NNC(=O)N=C1NCCN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-[3-(dimethylamino)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B254156.png)



![methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254167.png)
![ethyl 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B254170.png)
![Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254171.png)
![Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254172.png)
![2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B254174.png)
![2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B254175.png)
![7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione](/img/structure/B254176.png)

